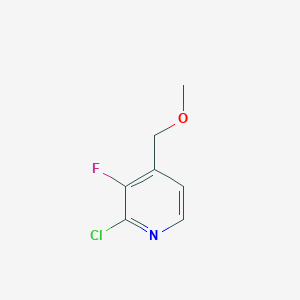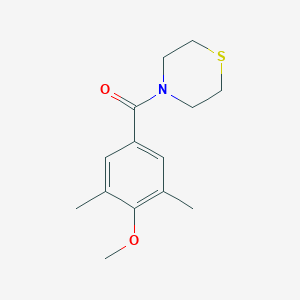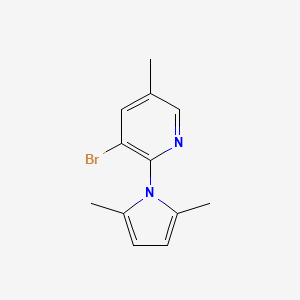
2-Chloro-3-fluoro-4-(methoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-3-fluoro-4-(methoxymethyl)pyridine” is a chemical compound with the molecular formula C7H7ClFNO. It has a molecular weight of 175.59 . This compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7ClFNO/c1-11-4-5-2-3-10-7(8)6(5)9/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” has a refractive index of n20/D 1.509 (lit.), a boiling point of 80 °C/80 mmHg (lit.), and a density of 1.323 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
2-Chloro-3-fluoro-4-(methoxymethyl)pyridine has been used in a variety of scientific research applications, including drug discovery and development, materials science, and biochemistry. It has been used in the synthesis of a variety of compounds, including antifungal agents, anti-inflammatory agents, and antineoplastic agents. It has also been used in the synthesis of selectivity inhibitors and in the production of biologically active molecules.
Mécanisme D'action
Target of Action
It is often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in this case would be the carbon atoms that are being coupled.
Mode of Action
In the context of SM cross-coupling reactions, 2-Chloro-3-fluoro-4-(methoxymethyl)pyridine likely acts as a source of the pyridine moiety. The reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
As a component in sm cross-coupling reactions, the compound can contribute to the synthesis of complex organic molecules, potentially leading to significant changes in molecular structure and function .
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-fluoro-4-(methoxymethyl)pyridine is an easily synthesized compound that is widely available, making it an attractive option for lab experiments. It is also relatively inexpensive and has a wide range of applications, making it a versatile compound for lab experiments. However, it is important to note that it is a potentially hazardous compound and should be handled with care.
Orientations Futures
2-Chloro-3-fluoro-4-(methoxymethyl)pyridine has a wide range of potential future directions, including the development of new antifungal agents, anti-inflammatory agents, and antineoplastic agents. It could also be used in the synthesis of new selectivity inhibitors and in the production of new biologically active molecules. Additionally, it could be used to further explore its mechanism of action, such as its interactions with cytochrome P450 enzymes and histamine receptors. Finally, it could be used to further study its biochemical and physiological effects, such as its antifungal activity, its ability to inhibit the growth of cancer cells, and its anti-inflammatory activity.
Méthodes De Synthèse
2-Chloro-3-fluoro-4-(methoxymethyl)pyridine can be synthesized through a variety of methods. One common method is the reaction of 2-chloro-3-fluoropyridine with methoxymethyl chloride in the presence of a base, such as potassium carbonate, in an organic solvent, such as dichloromethane. This reaction yields this compound in high yields. Other methods for the synthesis of this compound include the reaction of 2-chloro-3-fluoropyridine with methoxymethyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent, such as dichloromethane.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-chloro-3-fluoro-4-(methoxymethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-4-5-2-3-10-7(8)6(5)9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVAGZWUXJWPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














